Amfetamine D11 Hydrochloride; 1,1,2,3,3,3-Hexadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine Hydrochloride
Description
Amfetamine D11 Hydrochloride (1,1,2,3,3,3-Hexadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine Hydrochloride) is a deuterium-labeled analog of amphetamine, where 11 hydrogen atoms are replaced with deuterium. This includes six deuterium atoms on the methyl groups (1,1,2,3,3,3-hexadeuterio) and five on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl) . Its molecular formula is C₉D₁₁H₂N·HCl, with a molecular weight of 182.73 g/mol and an exact mass of 182.1505 .
The compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and chromatographic analyses. Its deuterated structure minimizes isotopic interference, enabling precise quantification of non-deuterated amphetamine in biological matrices (e.g., urine, plasma) . It is supplied as a neat solid or methanolic solution, stored at -20°C to ensure stability .
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
182.73 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,2D,3D,4D,5D,6D,7D2,8D; |
InChI Key |
SEVKYLYIYIKRSW-KQPZAKSXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Deuterated Precursors
The primary synthesis involves reductive amination of phenylacetone-d5 (2,3,4,5,6-pentadeuteriophenylacetone) with deuterated methylamine-d6. The reaction proceeds via the following steps:
- Deuterated Phenylacetone Synthesis : Benzene-d6 undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl3 to yield phenylacetone-d5.
- Reductive Amination : Phenylacetone-d5 reacts with methylamine-d6 (CD3ND2) under catalytic hydrogenation (H2/Pd-C) or using sodium cyanoborohydride (NaBD3CN) in deuterated methanol (CD3OD). The resultant amphetamine-d11 free base is precipitated and isolated.
Key Reaction Parameters :
| Parameter | Value/Description |
|---|---|
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Deuterium Enrichment | >99% (confirmed via NMR/MS) |
Isotopic Exchange via Acid-Catalyzed Deuterolysis
Secondary methods employ acid-catalyzed deuterium exchange on non-deuterated amphetamine. This involves refluxing amphetamine hydrochloride in D2O with a catalytic amount of DCl, facilitating H/D exchange at labile β-hydrogen positions. However, this method yields partial deuteration (≤70%) and is less favored for high-purity D11 synthesis.
Purification and Salt Formation
Solid-Phase Extraction (SPE)
Post-synthesis purification utilizes C18 SPE columns conditioned with methanol and deuterated phosphate buffer (pH 6.0). The amphetamine-d11 free base is eluted with a mixture of n-butyl chloride:ethyl acetate (80:20) containing 4% triethylamine, followed by evaporation under N2 at 40°C.
Hydrochloride Salt Precipitation
The free base is dissolved in anhydrous diethyl ether and treated with HCl gas, yielding amphetamine-d11 hydrochloride as a white crystalline solid. The product is recrystallized from deuterated ethanol (C2D5OD) to achieve >99.5% purity.
Purity Analysis :
| Technique | Results |
|---|---|
| HPLC-UV | 99.8% purity (λ = 254 nm) |
| LC-MS/MS | m/z 182.15 [M+H]+; isotopic abundance: 98.7% D11 |
Analytical Validation and Isotopic Integrity
Mass Spectrometric Confirmation
LC-MS/MS analysis using a Raptor C18 column (2.7 µm, 50 × 2.1 mm) with 0.1% formic acid in H2O/CD3CN (95:5) confirms deuterium retention. Key transitions include:
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, D2O) shows absence of proton signals at δ 7.2–7.4 (aromatic H) and δ 2.8–3.1 (CH3-N), confirming complete deuteration.
Challenges in Industrial-Scale Synthesis
Cost of Deuterated Reagents
Deuterated precursors (e.g., benzene-d6: $500/g) and methylamine-d6 ($1,200/g) contribute to high production costs, limiting bulk synthesis.
Byproduct Formation
Incomplete deuteration during reductive amination generates analogs with 9–10 deuterium atoms, necessitating rigorous SPE and chromatographic purification.
Research Applications and Regulatory Compliance
Pharmacokinetic Studies
Amphetamine-d11 hydrochloride serves as an internal standard in quantifying plasma concentrations of non-deuterated amphetamine, with a linear range of 0.1–500 ng/mL (R2 > 0.999).
Forensic Toxicology
Validated in SAMHSA guidelines, the compound enables precise differentiation between endogenous amphetamine and administered doses in urine screens.
Chemical Reactions Analysis
Types of Reactions
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Analytical Chemistry
Quantification in Biological Samples
Amfetamine D11 Hydrochloride is extensively used as an internal standard in the quantification of amphetamines in biological matrices such as urine and plasma. Its stable isotopic composition allows for precise measurements using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For instance, studies have shown that using Amfetamine D11 as an internal standard improves the reliability of results in toxicological analyses by compensating for matrix effects and variations in sample preparation .
Forensic Toxicology
In forensic settings, Amfetamine D11 Hydrochloride plays a crucial role in drug testing protocols. Its application includes the detection and quantification of amphetamines in suspected cases of drug abuse. The compound's isotopic labeling aids in distinguishing between different amphetamine derivatives and metabolites, thus enhancing the specificity of forensic investigations .
Pharmacological Research
Mechanistic Studies
Research involving Amfetamine D11 Hydrochloride has contributed to understanding the pharmacodynamics and pharmacokinetics of amphetamines. By employing this labeled compound, researchers can trace the metabolic pathways and interactions of amphetamines within biological systems. This is particularly important for studying the effects of amphetamines on neurotransmitter release and reuptake mechanisms .
Behavioral Studies
Animal studies utilizing Amfetamine D11 have provided insights into the behavioral effects of amphetamines. For example, experiments have demonstrated that deuterated forms can influence drug-seeking behavior and reward pathways differently than their non-deuterated counterparts. This research is vital for developing therapeutic strategies for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .
Synthesis and Chemical Research
Synthetic Pathway Development
Amfetamine D11 Hydrochloride is used in synthetic organic chemistry as a precursor or reference compound in the development of new pharmaceutical agents. Its unique structure allows chemists to explore various synthetic routes while evaluating the efficiency and selectivity of reactions involving amine derivatives .
Biocatalysis Research
Recent studies have explored the use of biocatalysts for synthesizing enantiopure forms of amphetamine derivatives. Amfetamine D11 serves as a model compound to optimize transaminase-mediated reactions, providing insights into environmentally friendly synthesis methods for pharmaceutical applications .
- Toxicological Analysis Using Amfetamine D11
- Pharmacokinetic Studies
Mechanism of Action
The mechanism of action of alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium alters the compound’s metabolic stability and reaction kinetics, which can lead to different biological effects compared to non-deuterated analogs. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Table 1: Comparative Data for Amfetamine D11 Hydrochloride and Analogous Compounds
Key Differentiators
(a) Isotopic Labeling vs. Halogenation
- Amfetamine D11 Hydrochloride employs deuterium to enable traceability in analytical workflows without altering pharmacological activity .
- 4-Iodoamphetamine Hydrochloride introduces an iodine atom, modifying receptor binding. It acts as a serotonin-releasing agent, unlike the inert analytical role of D11-labeled amphetamine .
(b) Deuteration Patterns
(c) Functional Group Modifications
- (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl contains a methoxy group, altering electronic properties and metabolic pathways compared to the non-substituted phenyl ring in Amfetamine D11 .
Analytical Utility
- Deuterated Compounds (D11 and Meth-D11): Serve as internal standards due to their near-identical chromatographic behavior to non-deuterated analogs but distinct mass spectral signatures .
Biological Activity
Amfetamine D11 Hydrochloride, scientifically known as 1,1,2,3,3,3-Hexadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine Hydrochloride, is a deuterated form of amphetamine. This compound is significant for its potential applications in pharmacological research and its role as a reference standard in analytical chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Amphetamines, including Amfetamine D11 Hydrochloride, primarily function as central nervous system (CNS) stimulants. The biological activity of this compound is largely attributed to its effects on neurotransmitter systems:
- Dopamine Release : Amfetamine D11 increases the release of dopamine by entering the presynaptic terminals via monoamine transporters (DAT, NET, SERT). Once inside, it disrupts vesicular storage and enhances the cytosolic concentration of dopamine by inhibiting vesicular monoamine transporter 2 (VMAT2) and monoamine oxidase (MAO) activity .
- Receptor Interaction : It activates trace amine-associated receptor 1 (TAAR1), which can lead to internalization or reversal of DAT. This results in increased dopamine efflux into the synaptic cleft and reduced reuptake .
Biological Activity
The biological effects of Amfetamine D11 are similar to those of non-deuterated amphetamines but can be differentiated through isotopic labeling. Key aspects include:
- Stimulatory Effects : Like other amphetamines, Amfetamine D11 exhibits stimulant properties that can enhance alertness and energy levels.
- Potential for Abuse : Due to its euphoric effects mediated by dopamine release in the mesolimbic pathway, it shares a risk profile for abuse akin to other amphetamines .
- Pharmacokinetics : The deuteration may influence the pharmacokinetic properties of the compound, potentially altering its metabolism and duration of action compared to standard amphetamine.
Analytical Chemistry Applications
Amfetamine D11 Hydrochloride is often utilized as an internal standard in analytical methods for detecting amphetamine-type stimulants (ATSs). A study demonstrated its use in solid-phase microextraction (SPME) techniques for analyzing biological samples such as urine and blood. The presence of deuterated compounds allows for more accurate quantification due to their distinct mass spectra .
Toxicological Studies
Research indicates that chronic exposure to amphetamines can lead to neurotoxic effects. A study highlighted that high doses could result in dopaminergic terminal damage through oxidative stress mechanisms. The deuterated form may provide insights into the metabolic pathways involved in such toxicity without the confounding effects of non-deuterated metabolites .
Comparative Data Table
| Property | Amfetamine D11 Hydrochloride | Non-Deuterated Amphetamine |
|---|---|---|
| Molecular Formula | C₉D₁₁H₂N·HCl | C₉H₁₃N·HCl |
| Mechanism of Action | Increases dopamine release | Increases dopamine release |
| Abuse Potential | High | High |
| Use as Internal Standard | Yes | No |
| Toxicity Risk | Similar | Similar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
